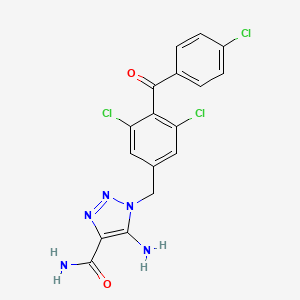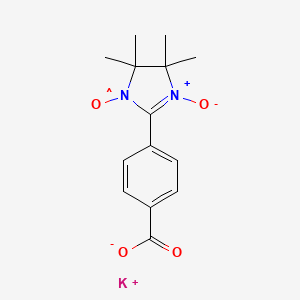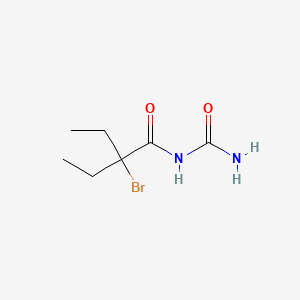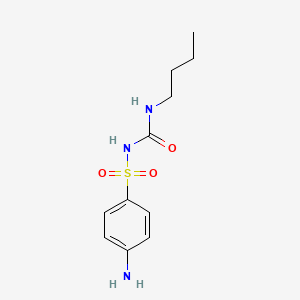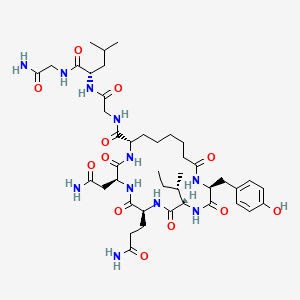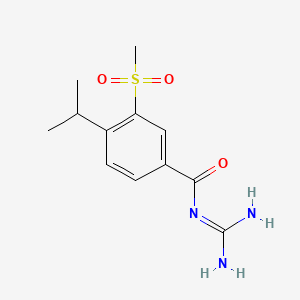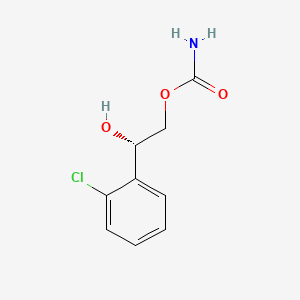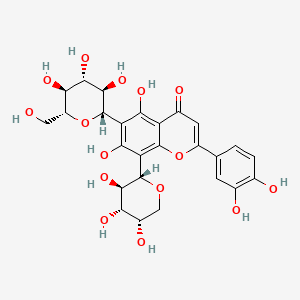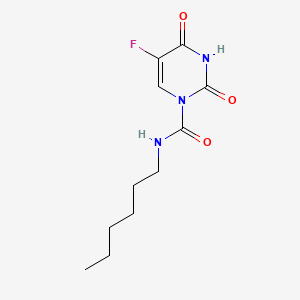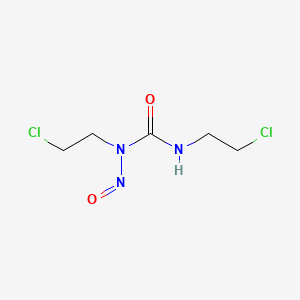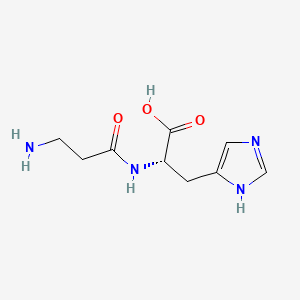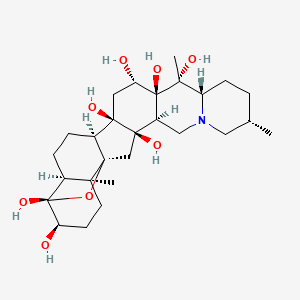![molecular formula C15H24Cl2NO4P B1668517 3-[(3,4-Dichlorophenyl)methylamino]propyl-(diethoxymethyl)phosphinic acid CAS No. 139667-74-6](/img/structure/B1668517.png)
3-[(3,4-Dichlorophenyl)methylamino]propyl-(diethoxymethyl)phosphinic acid
説明
This compound, also known as CGP 52432, is a potent and selective GABA B antagonist . It has an empirical formula of C15H24Cl2NO4P and a molecular weight of 384.24 . It is a synthetic compound and is soluble in water to 10 mM .
Molecular Structure Analysis
The molecular structure of this compound is represented by the empirical formula C15H24Cl2NO4P . The InChI key for this compound is GJZVQXWEIYRHBE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid and is white to beige in color . It is soluble in water to 10 mM . It should be stored in a desiccated condition at a temperature of 2-8°C .科学的研究の応用
GABAB Receptor Antagonist
CGP52432 is a potent antagonist of GABAB receptors . The GABAB receptor is a type of GABA receptor that plays a crucial role in the central nervous system. By acting as an antagonist, CGP52432 can inhibit the action of GABAB receptors, which can be useful in studying the function and role of these receptors in various physiological and pathological processes .
Neurological Research
CGP52432 has been used in neurological research, particularly in studies related to epilepsy . For instance, it has been used to simulate the onset of status epilepticus (SE) in mice . Status epilepticus is a dangerous condition where epileptic seizures follow one another without recovery of consciousness between them.
Neurotransmission Studies
This compound has been used to study its effects on GABAB receptor-mediated neurotransmission in the hippocampus of guinea pigs . The hippocampus is a region of the brain that plays important roles in the consolidation of information from short-term memory to long-term memory, and in spatial memory that enables navigation.
Voltage-Clamp Recording
In electrophysiological studies, CGP52432 has been used for voltage-clamp recording in mouse neurons . Voltage-clamp is a method by which an experimenter can control the voltage across a neuronal membrane while measuring the electric current passing through the membrane.
Inhibition of Glycine Overflow
CGP52432 has been found to participate in inhibiting the glycine overflow in the hippocampus . Glycine is an inhibitory neurotransmitter in the central nervous system, especially in the spinal cord, brainstem, and retina. When glycine receptors are activated, chloride enters the neuron and the neuronal membrane hyperpolarizes, thus creating an inhibitory post-synaptic potential.
Drug Development
Given its potent antagonistic action on GABAB receptors, CGP52432 can be used in the development of drugs targeting these receptors . This could potentially lead to new treatments for a variety of neurological and psychiatric disorders.
作用機序
Target of Action
The primary target of 3-[(3,4-Dichlorophenyl)methylamino]propyl-(diethoxymethyl)phosphinic acid, also known as CGP52432, is the GABA B receptors . These receptors are a type of G protein-coupled receptor that responds to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.
Mode of Action
CGP52432 acts as a potent antagonist of GABA B receptors . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, CGP52432 binds to the GABA B receptors and blocks its function, preventing the normal action of GABA .
Biochemical Pathways
By inhibiting the GABA B receptors, CGP52432 affects the neurotransmission mediated by GABA . This can lead to an increase in excitatory neurotransmission, as GABA normally acts to inhibit neuronal firing. CGP52432 also participates in inhibiting the overflow of glycine in the hippocampus .
Pharmacokinetics
It is known that the compound is soluble in water , which may influence its absorption and distribution in the body. The compound is typically stored under desiccating conditions at +4°C .
Result of Action
The antagonistic action of CGP52432 on GABA B receptors can have various effects depending on the context. For instance, it has been used to study the onset of status epilepticus in mice, and for voltage-clamp recording in mice neurons . The inhibition of GABA B receptor-mediated neurotransmission can lead to increased neuronal excitability, which may be relevant in conditions such as epilepsy.
Action Environment
The action, efficacy, and stability of CGP52432 can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the solubility and stability of the compound . Furthermore, the presence of other substances, such as other neurotransmitters or drugs, can also influence the action of CGP52432.
特性
IUPAC Name |
3-[(3,4-dichlorophenyl)methylamino]propyl-(diethoxymethyl)phosphinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24Cl2NO4P/c1-3-21-15(22-4-2)23(19,20)9-5-8-18-11-12-6-7-13(16)14(17)10-12/h6-7,10,15,18H,3-5,8-9,11H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZVQXWEIYRHBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(OCC)P(=O)(CCCNCC1=CC(=C(C=C1)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl2NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20161147 | |
| Record name | CGP 52432 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20161147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,4-Dichlorophenyl)methylamino]propyl-(diethoxymethyl)phosphinic acid | |
CAS RN |
139667-74-6 | |
| Record name | Cgp 52432 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139667746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CGP 52432 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20161147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CGP-52432 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZH667RFW5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



